molecular formula C13H15NO2 B8543663 1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B8543663
M. Wt: 217.26 g/mol
InChI Key: MRVXAUSDLMJRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-methyl-1-propan-2-ylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-8(2)14-9(3)12(13(15)16)10-6-4-5-7-11(10)14/h4-8H,1-3H3,(H,15,16)

InChI Key

MRVXAUSDLMJRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of methanol (10 mL) and water (2 mL), methyl 2-methyl-1-(pyrimidin-5-ylmethyl)-1H-indole-3-carboxylate (110 mg, 0.39 mmol) and potassium hydroxide (50 mg, 0.98 mmol) was added. The mixture was stirred at reflux for 12 hours. Then the reaction mixture was acidified by hydrochloric acid aqueous solution (1N) to adjust pH=6 and extracted with dichloromethane (10 mL*3). The organic layers were combined and concentrated to give 1-isopropyl-2-methyl-1H-indole-3-carboxylic acid (60 mg, 58%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 2-methyl-1-(pyrimidin-5-ylmethyl)-1H-indole-3-carboxylate
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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